(R)-(+)-N-Boc-2-piperidinecarboxylic acid
Overview
Description
Carboxylic acids, such as “®-(+)-N-Boc-2-piperidinecarboxylic acid”, are organic compounds that contain a carboxyl group (C(=O)OH). The term “Boc” in the name refers to a protective group used in organic synthesis, tert-butyloxycarbonyl, which is often used to protect amines .
Synthesis Analysis
The synthesis of carboxylic acid derivatives, including “®-(+)-N-Boc-2-piperidinecarboxylic acid”, has seen rapid development in recent years . These reactions often involve molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .Molecular Structure Analysis
Carboxylic acids have a polar nature due to the presence of the carbonyl (C=O) and hydroxyl (-OH) groups in the carboxyl group. This polarity allows them to engage in hydrogen bonding, which can affect their physical and chemical properties .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including reduction, esterification, and amide formation. The specific reactions that “®-(+)-N-Boc-2-piperidinecarboxylic acid” can undergo would depend on the other functional groups present in the molecule .Physical and Chemical Properties Analysis
Carboxylic acids are typically polar due to the presence of the carboxyl group. They can form hydrogen bonds with other molecules, which can affect their solubility in different solvents .Scientific Research Applications
Catalytic Dynamic Resolution : The catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine has been used for the highly enantioselective syntheses of both enantiomers of 2-substituted piperidines, leading to the synthesis of derivatives like (R)- and (S)-pipecolic acid, (+)-beta-conhydrine, (S)-(+)-pelletierine, and (S)-(-)-ropivacaine, as well as the formal synthesis of (-)-lasubine II and (+)-cermizine C (Beng & Gawley, 2010).
Synthesis of Amino Acids and Analogues : It serves as a starting material for synthesizing various open-chain amino acids, α-aminocycloalkanecarboxylic acids, and heterocyclic α-amino acids containing rings like azetidine, pyrrolidine, piperidine, or perhydroazepine. Inversion through deprotonation/protonation allows the preparation of either enantiomer from the same Boc-BMI enantiomer (Seebach et al., 1989).
Secondary Structure Evaluation in Peptidomimetics : In peptidomimetics, derivatives of (R)-(+)-N-Boc-2-piperidinecarboxylic acid have been used to study secondary structures by NMR spectroscopy. They observed different conformations in tetrapeptides depending on the isomerization of the tertiary amide bond (Guitot et al., 2009).
Synthesis of Novel Heterocyclic Compounds : It's involved in the synthesis of novel heterocyclic amino acids, like methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are used as achiral and chiral building blocks (Matulevičiūtė et al., 2021).
CpRu-Catalyzed Dehydrative Intramolecular N-Allylation : It is also utilized in the synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution. This is achieved through asymmetric intramolecular dehydrative N-allylation catalyzed by a cationic CpRu complex (Seki et al., 2012).
Synthesis of Fatty Acid Metal Soaps : The compound has also been utilized in the straightforward synthesis of fatty acid metal soaps, demonstrating its versatility in different chemical processes (Guitot et al., 2009).
Synthesis of Enantiopure Hydroxypipecolate and Hydroxylysine Derivatives : It's used in the synthesis of enantiopure hydroxypipecolate and hydroxylysine derivatives, which are significant in medicinal chemistry and natural product synthesis (Marin et al., 2004).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : The compound is crucial in the asymmetric synthesis of various piperidinedicarboxylic acid derivatives, an important class of pharmaceutically relevant compounds (Xue et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350923 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28697-17-8 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-(+)-N-Boc-2-piperidinecarboxylic acid in the synthesis of cobimetinib?
A1: this compound serves as the crucial starting point for constructing the piperidine ring present in cobimetinib. This ring ultimately forms a key part of the molecule that interacts with the target protein. The synthesis method described in the paper [] subjects this compound to a series of reactions including salt formation, bromination, Grignard reaction, and deprotection, ultimately leading to the formation of cobimetinib.
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